N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea
Overview
Description
N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea is a useful research compound. Its molecular formula is C14H12BrClN2O and its molecular weight is 339.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.98215 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Properties
Research on compounds structurally related to N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea demonstrates their unique molecular structures and properties. For example, Yamin and Mardi (2003) describe a compound where the bromophenyl and chlorophenyl groups lie in cis and trans positions, respectively, across the C—N bonds with respect to the urea carbonyl O atom. This structural configuration facilitates the formation of dimers via intermolecular hydrogen bonds, indicating potential for unique chemical interactions and applications in materials science (Yamin & Mardi, 2003).
Synthetic Applications
The compound's structural analogs have been explored for synthetic applications. For instance, Feng-mei and He-qin (2009) synthesized N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl) urea, a key intermediate of the antitumor agent sorafenib. This synthesis process demonstrates the compound's relevance in the synthesis of complex pharmaceutical agents, showcasing its utility in medicinal chemistry (Feng-mei & He-qin, 2009).
Interaction with Biological Systems
Related research on urea derivatives highlights their interaction with biological systems, such as their cytokinin activity in plant growth regulation. Takahashi et al. (1978) synthesized and tested N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds with chloro and bromo substitutions, demonstrating significant cytokinin activity. This suggests potential agricultural applications of this compound and its analogs in enhancing plant growth and development (Takahashi et al., 1978).
Environmental Impact Studies
Research also extends to the environmental impact of structurally related compounds. Halden and Paull (2004) developed a method for determining concentrations of Triclocarban, a chemically related compound, in aquatic environments. This study underscores the environmental relevance of such compounds, suggesting potential ecological implications that warrant further investigation (Halden & Paull, 2004).
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(3-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c1-9-3-2-4-10(7-9)17-14(19)18-11-5-6-12(15)13(16)8-11/h2-8H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONDNGXXJZNYAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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